molecular formula C8H8N2 B8695256 1,4-Dihydrocinnoline CAS No. 1500-42-1

1,4-Dihydrocinnoline

カタログ番号: B8695256
CAS番号: 1500-42-1
分子量: 132.16 g/mol
InChIキー: SLINOLVLQJDNOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Dihydrocinnoline is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroactive Drug Delivery

1,4-Dihydrocinnoline derivatives have shown promise as carriers for neuroactive drugs. For instance, a study demonstrated that a radiolabeled 1,4-dihydroquinoline derivative could effectively transport gamma-aminobutyric acid across the blood-brain barrier. The results indicated significant alterations in locomotor activity in mice after administration, suggesting enhanced central GABAergic activity . This capacity for drug delivery highlights the potential of these compounds in treating neurological disorders.

Alzheimer's Disease Research

The compound has been investigated as a β-secretase (BACE-1) inhibitor, which is crucial for developing therapies for Alzheimer’s disease. A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against BACE-1. One potent analog showed an IC50 value of 1.89 μM with low cytotoxicity, indicating its potential as a lead compound for further development .

Antiviral Activity

Recent research has also highlighted the antiviral properties of this compound derivatives. A novel series of compounds based on this scaffold exhibited effective anti-HIV activity with minimal cytotoxicity. The most effective compound demonstrated an EC50 value of 75 µM against HIV, showcasing the versatility of these derivatives in combating viral infections .

Case Studies

Study Focus Key Findings
Study on Neuroactive Drug CarriersTransporting GABA across the BBBSignificant alteration in locomotor activity post-administration; indicates effective CNS penetration .
BACE-1 Inhibition StudyAlzheimer's DiseaseIdentified potent BACE-1 inhibitor with low cytotoxicity (IC50 = 1.89 μM) .
Anti-HIV Activity EvaluationAntiviral Drug DevelopmentCompounds showed effective inhibition of HIV replication with EC50 < 150 µM .

化学反応の分析

N-Ethylation Regioselectivity

A critical study on N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide demonstrated preferential alkylation at the oxoquinoline nitrogen (N1) over the carboxamide nitrogen (N2) due to higher acidity at N1 (pKa ≈ 8.2 vs. 12.5 for N2) . DFT calculations revealed:

  • ΔG for N1 deprotonation: −3.2 kcal/mol (exergonic)

  • ΔG for N2 deprotonation: +5.8 kcal/mol (endergonic)

Table 1: Regioselectivity of Ethylation in 4-Oxo-1,4-Dihydrocinnoline Derivatives

SubstrateBaseProduct (Major)Yield (%)Selectivity (N1:N2)
N-Benzyl derivativeK2CO3N1-Ethylated85>99:1
N-Methyl derivativeNaHN1-Ethylated7895:5

This regioselectivity is exploited in synthesizing CNS-targeted prodrugs, as seen in N-alkylated 4-oxo-1,4-dihydrocinnoline-GABA conjugates .

Formation of the Dihydrocinnoline Core

A metal-free protocol enables the synthesis of 1,4-dihydrocinnoline derivatives via cascade cyclization of enaminones and aldehydes . Key conditions:

  • Solvent: DMF or toluene

  • Temperature: 80–100°C

  • Yield range: 60–85%

Example Reaction:

Enaminone+AldehydeDMF, 90°CThis compound(Yield: 72%)[5]\text{Enaminone} + \text{Aldehyde} \xrightarrow{\text{DMF, 90°C}} \text{this compound} \quad (\text{Yield: 72\%})[5]

Oxidation to Cinnolinium Salts

1,4-Dihydrocinnolines undergo rapid oxidation to aromatic cinnolinium salts under aerobic conditions or with chemical oxidants (e.g., DDQ) . Kinetic studies show:

  • Half-life (t₁/₂) of this compound in air: <5 min

  • Oxidation rate increases with electron-withdrawing substituents.

Catalytic Hydrogenation

Iridium-catalyzed asymmetric hydrogenation of cinnolines provides chiral 1,4-dihydrocinnolines with up to 99% enantiomeric excess (ee) .
Key Parameters:

  • Catalyst: Ir-SpiroPAP

  • H2 Pressure: 50 bar

  • Turnover Number (TON): ≤1840

Amide Formation

4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives react with amines to form carboxamides under coupling agents (e.g., PyBrOP) .

Representative Protocol:

  • Reagents: PyBrOP, HOBt, DIEA

  • Solvent: DMF (room temperature)

  • Yield: 25–80%

Pharmacological Modifications

Structural modifications at C3 and N1 positions significantly alter bioactivity:

  • C3-Carboxamide derivatives : Show CB2 receptor selectivity (Ki = 15–200 nM) .

  • N1-Alkyl groups : Influence blood-brain barrier penetration (e.g., ethyl vs. benzyl groups) .

Table 2: Structure-Activity Relationships of 4-Oxo-1,4-Dihydrocinnolines

Substituent (N1)Substituent (C3)CB2 Ki (nM)BBB Permeability
Ethyl4-Fluorobenzamide18.4High
Benzyl3-Cyanobenzamide42.7Moderate

Base-Catalyzed Reactions

DFT studies confirm that deprotonation at N1 generates a resonance-stabilized enolate, which acts as a nucleophile in SN2 alkylation :

This compoundBaseEnolateR-XN1-Alkylated Product\text{this compound} \xrightarrow{\text{Base}} \text{Enolate} \xrightarrow{\text{R-X}} \text{N1-Alkylated Product}

Electrophilic Aromatic Substitution

Electron-rich 1,4-dihydrocinnolines undergo nitration and halogenation at C6/C8 positions, guided by frontier molecular orbital (FMO) analysis .

特性

CAS番号

1500-42-1

分子式

C8H8N2

分子量

132.16 g/mol

IUPAC名

1,4-dihydrocinnoline

InChI

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-4,6,10H,5H2

InChIキー

SLINOLVLQJDNOR-UHFFFAOYSA-N

正規SMILES

C1C=NNC2=CC=CC=C21

製品の起源

United States

Synthesis routes and methods I

Procedure details

A solution of 1.00 g of methyl cinnolin-4-carboxylate in 15 ml diethyl ether is added dropwise at 0° C. to a suspension of 222 mg of lithium aluminium hydride in 5 ml of diethyl ether. After 1.5 hours water is carefully added dropwise to the reaction mixture, this is stirred with methylene chloride and suction filtered through a glass fibre filter. The aqueous phase is extracted with methylene chloride and the combined organic phases are dried over magnesium sulphate and evaporated down. According to 1H-NMR a mixture of cinnoline and 1,4-dihydro-cinnoline compound is obtained as a yellow oil which is reacted further without any more purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

510 mg of a mixture of (cinnolin-4-yl)-methanol and (1,4-dihydro-cinnolin-4-yl)-methanol (see Ex. XXVII) are added to 830 mg of 3-methyl-7-(3-methyl-2-buten-1-yl)-8-chloro-xanthine and 1.25 g of triphenylphosphine in 25 ml of tetrahydrofuran. The reaction mixture is combined with 0.92 ml diethyl azodicarboxylate and stirred overnight at ambient temperature. Then it is evaporated down and chromatographed through a silica gel column with ethyl acetate/petroleum ether (7:3 to 0:1) as eluant. A mixture of cinnoline and 1,4-dihydro-cinnoline compound is obtained.
[Compound]
Name
mixture
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(1,4-dihydro-cinnolin-4-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-7-(3-methyl-2-buten-1-yl)-8-chloro-xanthine
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
0.92 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of ethyl 6 nitrocinnolin-3-yl carboxylate (0.7 g.) and platinum oxide (100 mg.) in dry ethanol (20 ml.) acetone (20 ml.) and glacial acetic acid (0.5 ml.) was shaken in an atmosphere of hydrogen at room temperature and atmospheric pressure for 24 hours. The mixture was then heated to boiling point on a steam bath, and manganese dioxide (10 g.) was added to the boiling solution. (The above-mentioned reducing conditions resulted in the formation of relatively small amount of the 1,4-dihydrocinnoline derivative, and the manganese dioxide was used to convert this into the corresponding cinnoline derivative.) The suspension was heated under reflux for 30 minutes and then filtered through Celite. Kieselgel 60 (1 g.) was added to the filtrate, and the mixture was evaporated to dryness. The residue was placed on the top of a silica column (50 g. Kieselgel 60). Elution with ethyl acetate, evaporation of the appropriate fractions and recrystallisation from aqueous ethanol gave ethyl 6-isopropylaminocinnolin-3-yl carboxylate, m.p. 167°-168° C.
Name
ethyl 6 nitrocinnolin-3-yl carboxylate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。